molecular formula C9H17ClN2O2 B6257546 1-(oxolane-3-carbonyl)piperazine hydrochloride CAS No. 2736621-30-8

1-(oxolane-3-carbonyl)piperazine hydrochloride

Cat. No. B6257546
CAS RN: 2736621-30-8
M. Wt: 220.7
InChI Key:
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Description

1-(Oxolane-3-carbonyl)piperazine hydrochloride (1-OCP) is an organic compound that is used as a building block for a variety of chemical compounds. It is a derivative of piperazine, an organic compound commonly used in pharmaceuticals and other chemical products. 1-OCP has a wide range of applications in organic synthesis, with its most common use being in the synthesis of heterocyclic compounds. This compound is also used in the synthesis of drugs, such as antifungals and antivirals, as well as in the manufacture of polymers.

Scientific Research Applications

1-(oxolane-3-carbonyl)piperazine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of heterocyclic compounds, which are important in the development of new drugs. 1-(oxolane-3-carbonyl)piperazine hydrochloride is also used in the synthesis of polymers, which have a variety of applications in materials science. Additionally, 1-(oxolane-3-carbonyl)piperazine hydrochloride is used in the synthesis of drugs, such as antifungals and antivirals.

Mechanism of Action

The mechanism of action of 1-(oxolane-3-carbonyl)piperazine hydrochloride is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can affect the production of certain hormones and other compounds. Additionally, 1-(oxolane-3-carbonyl)piperazine hydrochloride can act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(oxolane-3-carbonyl)piperazine hydrochloride are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, which can affect the production of certain hormones and other compounds. Additionally, 1-(oxolane-3-carbonyl)piperazine hydrochloride can act as an antioxidant, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-(oxolane-3-carbonyl)piperazine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it can be used to synthesize a variety of compounds, including heterocyclic compounds and polymers. However, 1-(oxolane-3-carbonyl)piperazine hydrochloride also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations, so it must be used with caution.

Future Directions

1-(oxolane-3-carbonyl)piperazine hydrochloride has potential for a variety of applications in the future. It could be used to develop new drugs, polymers, and other compounds. Additionally, it could be used to study the biochemical and physiological effects of certain compounds, as well as the mechanisms of action of certain enzymes. Finally, 1-(oxolane-3-carbonyl)piperazine hydrochloride could be used to develop new methods for synthesizing compounds, which could lead to more efficient and cost-effective synthesis processes.

Synthesis Methods

1-(oxolane-3-carbonyl)piperazine hydrochloride can be synthesized from piperazine and an aldehyde. In a typical synthesis, piperazine is treated with an aldehyde and a base, such as potassium carbonate, in the presence of a catalyst. The reaction produces 1-(oxolane-3-carbonyl)piperazine hydrochloride, which can then be isolated and purified. The reaction is typically carried out at room temperature, although some catalysts may require higher temperatures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxolane-3-carbonyl)piperazine hydrochloride involves the reaction of oxolane-3-carboxylic acid with piperazine in the presence of a coupling agent, followed by conversion of the resulting product to the hydrochloride salt form.", "Starting Materials": [ "Oxolane-3-carboxylic acid", "Piperazine", "Coupling agent (e.g. EDC, DCC)", "Hydrochloric acid", "Solvent (e.g. dichloromethane, ethanol)" ], "Reaction": [ "1. Dissolve oxolane-3-carboxylic acid and piperazine in a suitable solvent.", "2. Add a coupling agent to the reaction mixture and stir for a period of time to allow for coupling of the two reactants.", "3. Remove any unreacted starting materials and byproducts by filtration or extraction.", "4. Convert the resulting product to the hydrochloride salt form by adding hydrochloric acid to the reaction mixture.", "5. Isolate the product by filtration or precipitation and dry under vacuum." ] }

CAS RN

2736621-30-8

Product Name

1-(oxolane-3-carbonyl)piperazine hydrochloride

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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